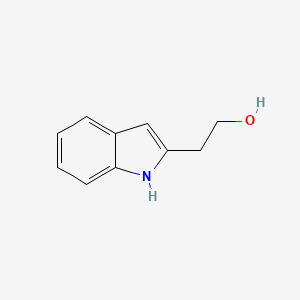

2-(1H-indol-2-yl)ethanol

カタログ番号 B2844500

CAS番号:

52098-05-2

分子量: 161.204

InChIキー: JZYHZABGLQFCHU-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

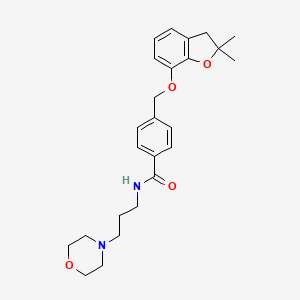

“2-(1H-indol-2-yl)ethanol” is also known as Tryptophol . It is an indolyl alcohol that is ethanol substituted by a 1H-indol-3-yl group at position 2 . It has a role as a Saccharomyces cerevisiae metabolite, an auxin, and a plant metabolite .

Molecular Structure Analysis

The molecular formula of “2-(1H-indol-2-yl)ethanol” is C10H11NO . The molecular weight is 161.20 g/mol . The InChIKey is JZYHZABGLQFCHU-UHFFFAOYSA-N . The Canonical SMILES is C1=CC=C2C(=C1)C=C(N2)CCO .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1H-indol-2-yl)ethanol” include a molecular weight of 161.20 g/mol, XLogP3 of 1.7, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 1, Rotatable Bond Count of 2, Exact Mass of 161.084063974 g/mol, Monoisotopic Mass of 161.084063974 g/mol, Topological Polar Surface Area of 36 Ų, Heavy Atom Count of 12, Formal Charge of 0, Complexity of 149 .科学的研究の応用

-

Antiviral Activity

- Field: Pharmaceutical Chemistry

- Application: Indole derivatives have shown potential as antiviral agents .

- Method: Specific derivatives such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate were prepared and tested .

- Results: One compound showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L .

-

Anti-inflammatory Activity

- Field: Pharmaceutical Chemistry

- Application: Certain indole derivatives have been evaluated for their in vivo anti-inflammatory activities .

- Method: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The outcomes of these evaluations were not specified in the source .

-

Industrial Applications

- Field: Industrial Biotechnology

- Application: Indole has value for flavor and fragrance applications, for example, in the food industry or perfumery .

- Method: Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .

- Results: The specific results or outcomes were not detailed in the source .

-

Anticancer Activity

-

Anti-HIV Activity

- Field: Pharmaceutical Chemistry

- Application: Certain indole derivatives have been evaluated for their anti-HIV activities .

- Method: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The outcomes of these evaluations were not specified in the source .

-

Antioxidant Activity

- Field: Pharmaceutical Chemistry

- Application: Indole derivatives have been evaluated for their antioxidant activities .

- Method: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The outcomes of these evaluations were not specified in the source .

-

Antimicrobial Activity

- Field: Pharmaceutical Chemistry

- Application: Indole derivatives have been evaluated for their antimicrobial activities .

- Method: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The outcomes of these evaluations were not specified in the source .

-

Antitubercular Activity

- Field: Pharmaceutical Chemistry

- Application: Certain indole derivatives have been evaluated for their antitubercular activities .

- Method: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The outcomes of these evaluations were not specified in the source .

-

Antidiabetic Activity

- Field: Pharmaceutical Chemistry

- Application: Indole derivatives have been evaluated for their antidiabetic activities .

- Method: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The outcomes of these evaluations were not specified in the source .

-

Antimalarial Activity

- Field: Pharmaceutical Chemistry

- Application: Indole derivatives have been evaluated for their antimalarial activities .

- Method: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The outcomes of these evaluations were not specified in the source .

-

Anticholinesterase Activities

- Field: Pharmaceutical Chemistry

- Application: Indole derivatives have been evaluated for their anticholinesterase activities .

- Method: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The outcomes of these evaluations were not specified in the source .

特性

IUPAC Name |

2-(1H-indol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-6-5-9-7-8-3-1-2-4-10(8)11-9/h1-4,7,11-12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYHZABGLQFCHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indol-2-yl)ethanol | |

Synthesis routes and methods

Procedure details

Ester 4-1 (0.54 g, 2.6 mmol) was dissolved in 13 mL CH2Cl2 at -78°, and DIBAL (1M in CH2Cl2, 5.8 ml, 5.8 mmol) was added dropwise. The mixture was stirred at -78° for 15 min then warmed to RT for 30 min and quenched in sat. aqueous Na/K tartrate. This solution was extracted with EtOAc. The organic layer was washed with brine, dried (Na2SO4), and concentrated. Flash chromatography (silica 50% EtOAc/hexane) provided 4-2 as a brown oil. Rf 0.38 (silica, 50% EtOAc/hexane).

Citations

For This Compound

4

Citations

In the present work, the gas-phase standard molar enthalpy of formation of 2-(1H-indol-3-yl)ethanol was derived, at T = 298.15 K, from the enthalpy of combustion for the crystalline …

Number of citations: 4

www.sciencedirect.com

Tetrahydro‐β‐carbolines, a privileged structural feature in natural products and pharmaceutically active compounds, has been the cause for considerable research interest, spanning …

Number of citations: 6

chemistry-europe.onlinelibrary.wiley.com

Eur. J. Org. Chem. 2015 · ISSN 1099–0682 SUPPORTING INFORMATION DOI: 10.1002/ejoc.201500391 Title: Synthesis of Chiral (Indol Page 1 Eur. J. Org. Chem. 2015 · ISSN 1099–…

Number of citations: 0

www.researchgate.net

The aim of this thesis was to study a recently developed synthesis route to tetrahydro-beta-carbolines (THbetaCs) and their open-chained analogues. Furthermore, the aim was also to …

Number of citations: 0

aaltodoc.aalto.fi

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2844420.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-cyclopropylacetamide](/img/structure/B2844422.png)

![Ethyl 4-({[2-(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)hydrazinyl]carbonothioyl}amino)benzoate](/img/structure/B2844424.png)

![2-(4-{3-[(4-Fluorophenyl)thio]propanoyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2844426.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2844429.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea](/img/structure/B2844431.png)

![2-(cyclohexylamino)-N-[(diphenylmethylene)amino]propanamide](/img/structure/B2844432.png)

![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2844433.png)

![3-[methyl(phenyl)sulfamoyl]-4-phenyl-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2844434.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,6-dimethoxybenzamide](/img/structure/B2844438.png)